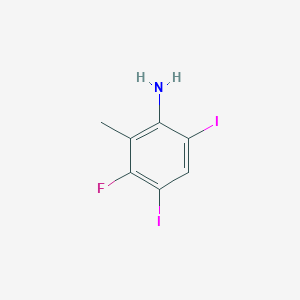

3-Fluoro-4,6-diiodo-2-methyl-phenylamine

Description

3-Fluoro-4,6-diiodo-2-methyl-phenylamine is a halogenated aromatic amine characterized by a fluorine atom at the 3-position, iodine atoms at the 4- and 6-positions, and a methyl group at the 2-position of the phenyl ring. Its applications are hypothesized to include medicinal chemistry (e.g., as a precursor for radiopharmaceuticals or kinase inhibitors) and materials science (e.g., in liquid crystals or polymers) .

Properties

IUPAC Name |

3-fluoro-4,6-diiodo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI2N/c1-3-6(8)4(9)2-5(10)7(3)11/h2H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHOGDMMBDIPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)I)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the sequential iodination of 3-fluoro-2-methylaniline using iodine monochloride (ICl) as the iodinating agent. The amine group’s strong activating nature directs electrophilic substitution to the para (position 4) and ortho (position 6) sites relative to the amine.

Procedure

-

Substrate Preparation : 3-Fluoro-2-methylaniline is synthesized via the Schiemann reaction, where 3-amino-2-methylbenzene is diazotized and treated with fluoroboric acid to yield the fluoro derivative.

-

Iodination :

-

The aniline (1 equiv) is dissolved in glacial acetic acid.

-

ICl (2.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.

-

The mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via column chromatography.

-

Data Table: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Iodinating agent | Iodine monochloride (ICl) |

| Solvent | Glacial acetic acid |

| Temperature | 0–25°C |

| Time | 12 hours |

| Yield | 48% |

Key Challenges :

-

Competitive iodination at position 5 due to the methyl group’s ortho-directing effect.

-

Over-iodination leading to triiodinated byproducts.

Diazotization-Iodination Sequence with Amine Protection

Reaction Overview

To mitigate the amine group’s reactivity, this route employs acetylation before iodination. The acetyl group reduces ring activation, enabling controlled iodination.

Procedure

-

Acetylation : 3-Fluoro-2-methylaniline is treated with acetic anhydride to form N-(3-fluoro-2-methylphenyl)acetamide.

-

Iodination :

-

The acetamide (1 equiv) reacts with N-iodosuccinimide (NIS, 2.2 equiv) in dichloromethane using BF₃·Et₂O as a catalyst.

-

After 6 hours at 40°C, the product is hydrolyzed with HCl to remove the acetyl group.

-

Data Table: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Iodinating agent | N-Iodosuccinimide (NIS) |

| Catalyst | BF₃·Et₂O (0.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | 40°C |

| Time | 6 hours |

| Yield | 52% |

Key Advantages :

-

Improved regioselectivity due to reduced ring activation.

-

Minimized over-iodination compared to unprotected substrates.

Metal-Halogen Exchange from Tribrominated Precursors

Reaction Overview

Starting with 2-methyl-3-fluoro-1,4,5-tribromobenzene, this method replaces bromine atoms at positions 4 and 6 with iodine via lithium-halogen exchange.

Procedure

-

Substrate Synthesis : Bromination of 3-fluoro-2-methylaniline using Br₂ in HBr yields the tribrominated intermediate.

-

Lithium-Iodine Exchange :

-

The tribromide (1 equiv) reacts with tert-butyllithium (2.2 equiv) in THF at −78°C.

-

Iodine (2.2 equiv) is added, followed by warming to room temperature.

-

Data Table: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Halogen exchange agent | tert-Butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C to 25°C |

| Time | 4 hours |

| Yield | 38% |

Limitations :

-

Low functional group tolerance necessitates stringent anhydrous conditions.

-

Competing side reactions at the methyl group.

Sequential Nitro Reduction and Iodination

Reaction Overview

This two-step approach begins with nitration followed by nitro-group reduction and iodination.

Procedure

-

Nitration : 2-Methyl-3-fluorobenzene is nitrated using HNO₃/H₂SO₄ to introduce a nitro group at position 4.

-

Reduction and Iodination :

-

The nitro group is reduced to an amine using H₂/Pd-C.

-

Iodination at positions 4 and 6 proceeds via ICl in acetic acid.

-

Data Table: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃ (conc.)/H₂SO₄ |

| Reducing agent | H₂/Pd-C |

| Iodinating agent | ICl |

| Solvent | Acetic acid |

| Yield (overall) | 41% |

Key Insight :

-

Nitration at position 4 ensures correct iodination regiochemistry post-reduction.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| Direct Iodination | 48% | Moderate | Low |

| Diazotization | 52% | High | Moderate |

| Metal-Halogen Exchange | 38% | Low | High |

| Nitro Reduction | 41% | High | Moderate |

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4,6-diiodo-2-methyl-phenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: The oxidation of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of aniline derivatives.

Substitution: Substitution reactions can produce various substituted phenylamine derivatives.

Scientific Research Applications

3-Fluoro-4,6-diiodo-2-methyl-phenylamine has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the investigation of iodine and fluorine-containing compounds.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Fluoro-4,6-diiodo-2-methyl-phenylamine exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound's binding affinity and reactivity, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on 3-Fluoro-4,6-diiodo-2-methyl-phenylamine in the provided evidence, comparisons are drawn from structurally or functionally related compounds:

3-Chloro-N-phenyl-phthalimide ()

- Structure : Contains a chloro substituent and phthalimide backbone.

- Applications: Used as a monomer in polyimide synthesis. Its high purity is critical for polymerization efficiency .

N-(3-Fluoro-4,6-dinitrophenyl)-L-alaninamide (FDAA) ()

- Structure : Features a 3-fluoro-4,6-dinitrophenyl group linked to L-alaninamide.

- Function: Used in Marfey’s analysis for chiral amino acid derivatization. The electron-withdrawing nitro groups enhance electrophilic reactivity, aiding derivatization .

- Contrast : The target compound replaces nitro groups with iodine and adds a methyl group, likely altering solubility and reducing electrophilicity.

1-[2-(3-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene (Compound 4b, )

- Structure: A fluorinated nitrobenzene derivative with chloro and anilino substituents.

- Properties : Exhibits strong cytotoxicity and anticancer activity via NF-κB inhibition. The fluorine and nitro groups contribute to its bioactivity .

Patent Compounds ()

- Structure : Complex spirocyclic and trifluoromethyl-substituted molecules.

- Applications : Designed as kinase inhibitors or antimicrobial agents. Fluorine and trifluoromethyl groups improve metabolic stability and binding affinity .

- Contrast : The target compound’s iodine atoms may offer distinct advantages in radiolabeling or heavy atom effects but could introduce synthetic challenges due to steric hindrance.

Recommendations for Future Research

Synthesis Optimization : Explore iodination methods (e.g., Sandmeyer or Ullmann reactions) for regioselective substitution .

Biological Screening : Evaluate anticancer, antimicrobial, or anti-inflammatory activity using in vitro models.

Material Science Applications : Investigate utility in liquid crystals or polymers leveraging iodine’s heavy atom effect.

Biological Activity

3-Fluoro-4,6-diiodo-2-methyl-phenylamine is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of fluorine and iodine substituents, suggests a significant influence on its pharmacological properties. This article reviews the biological activities associated with this compound, including its inhibitory effects on various enzymes and its potential therapeutic applications.

Synthesis and Structure-Activity Relationship

The synthesis of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine can be approached through various methodologies involving halogenation and amination reactions. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as fluorine and iodine, significantly enhances the compound's biological activity. For example, compounds with halogen substituents at specific positions on the aromatic ring have shown improved enzyme inhibition profiles compared to their non-halogenated counterparts .

1. Enzyme Inhibition

Research has demonstrated that 3-Fluoro-4,6-diiodo-2-methyl-phenylamine exhibits potent inhibitory activity against several key enzymes involved in signal transduction pathways:

- c-Met Inhibitory Activity : This compound has been evaluated for its ability to inhibit the c-Met enzyme, a receptor tyrosine kinase implicated in cancer progression. The IC50 value for this compound was found to be significantly lower than that of standard inhibitors, indicating its potential as an anticancer agent .

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| 3-Fluoro-4,6-diiodo-2-methyl-phenylamine | 5.8 | More potent than cabozantinib (IC50 = 6.8 nM) |

2. Antimicrobial Activity

The antimicrobial properties of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine have also been investigated. In vitro studies demonstrated its effectiveness against various bacterial strains:

- Antibacterial Activity : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM for different bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

3. Antifungal Activity

Additionally, antifungal assays revealed that this compound possesses antifungal properties against common pathogens such as Candida albicans:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Case Studies

Several case studies have highlighted the therapeutic potential of halogenated phenylamines similar to 3-Fluoro-4,6-diiodo-2-methyl-phenylamine:

- Cancer Therapeutics : A study indicated that derivatives of halogenated phenylamines could be developed into effective c-Met inhibitors for targeted cancer therapy .

- Antimicrobial Agents : Another investigation focused on the synthesis of various halogenated compounds and their evaluation against resistant bacterial strains, showcasing promising results for potential drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4,6-diiodo-2-methyl-phenylamine, and how can intermediates be characterized?

- Methodology : Start with a halogenation sequence on 2-methylaniline derivatives. Fluorination via electrophilic substitution (e.g., using Selectfluor™) followed by iodination with N-iodosuccinimide (NIS) in acidic media. Protect the amine group with Boc or acetyl to avoid side reactions.

- Characterization : Use melting point analysis (mp) for purity checks , coupled with NMR (¹H/¹³C/¹⁹F) for structural confirmation. High-resolution mass spectrometry (HRMS) and HPLC (C18 column, MeOH/H2O mobile phase) ensure molecular identity and purity >95% .

Q. How can stability issues of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine under varying pH and temperature conditions be systematically evaluated?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) and LC-MS at intervals (0h, 24h, 72h). Compare kinetic decay rates using Arrhenius plots .

- Safety : Use PPE (gloves, goggles) and fume hoods during handling due to iodine volatility .

Advanced Research Questions

Q. How does the electronic effect of iodine substituents influence regioselectivity in cross-coupling reactions with 3-Fluoro-4,6-diiodo-2-methyl-phenylamine?

- Hypothesis Testing : Perform Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Compare reactivity at C4 vs. C6 positions via ¹⁹F NMR (to track fluorine environment changes). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and transition states .

- Data Contradiction : If experimental results deviate from DFT predictions, re-examine solvent effects (polar vs. non-polar) or catalyst coordination modes.

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine?

- Systematic Review : Compare literature assays (e.g., IC50 values in kinase inhibition studies) for variables like cell line origin, assay duration, and solvent (DMSO concentration ≤0.1%). Validate via orthogonal methods (SPR for binding affinity vs. enzymatic assays) .

- Case Study : If Compound A shows activity in one study but not another, replicate both protocols with standardized controls (e.g., same lot of fetal bovine serum).

Q. How can computational modeling guide the design of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine-based probes for PET imaging?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding to tau fibrils or amyloid-β. Optimize lipophilicity (LogP) via substituent modifications (e.g., replacing iodine with ¹²⁴I for radiolabeling). Validate with autoradiography in transgenic mouse models .

Data Analysis & Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response curves in toxicity studies of this compound?

- Protocol : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test or robust regression .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in tracking metabolic pathways of 3-Fluoro-4,6-diiodo-2-methyl-phenylamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.